molecular formula C9H14Cl2N2O2 B6187641 methyl 6-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride CAS No. 2639458-19-6

methyl 6-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride

Cat. No.: B6187641
CAS No.: 2639458-19-6
M. Wt: 253.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its pyridine ring, which is substituted with a methyl ester group at the 2-position and an aminoethyl group at the 6-position. The dihydrochloride form indicates the presence of two hydrochloride salts, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2-carboxylic acid, which is commercially available.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl pyridine-2-carboxylate.

    N-Alkylation: The ester is then subjected to N-alkylation with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate. This step introduces the aminoethyl group at the 6-position of the pyridine ring.

    Formation of Dihydrochloride Salt: The final product is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These are used to control reaction conditions precisely, ensuring high yield and purity.

    Purification: Techniques such as crystallization, recrystallization, and chromatography are employed to purify the compound.

    Quality Control: Rigorous quality control measures, including spectroscopy and chromatography, are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for forming amides.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Methyl 6-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The pyridine ring can participate in π-π stacking interactions, further stabilizing these interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(2-hydroxyethyl)pyridine-2-carboxylate: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.

    Ethyl 6-(2-aminoethyl)pyridine-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 6-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its solubility and stability as a dihydrochloride salt make it particularly useful in various applications.

Properties

CAS No.

2639458-19-6

Molecular Formula

C9H14Cl2N2O2

Molecular Weight

253.1

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.